molecular formula C5H4ClFN2 B597810 2-Chloro-3-fluoropyridin-4-amine CAS No. 1227577-03-8

2-Chloro-3-fluoropyridin-4-amine

Cat. No. B597810
M. Wt: 146.549
InChI Key: VUGYOFOYGPXOFL-UHFFFAOYSA-N
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Patent
US08697708B2

Procedure details

A mixture of 2-chloro-3-fluoropyridin-4-ylamine (293 mg, 2.0 mmol), 2-chloro-6-fluoro-benzoyl chloride (400 mg, 2.07 mmol) and triethylamine (300 μL, 218 mg, 2.15 mmol) in dioxane (6 mL) was heated at 50° C. for 4 hours. After cooling to ambient temperature, triethylamine (60 μL) and 2-chloro-6-fluorobenzoyl chloride (40 μL) were added. The resultant mixture was heated under reflux for a further 2 hours. The reaction mixture was cooled and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with DCM and the resultant solid was triturated in diethyl ether, filtered, and dried to give the desired compound as a white solid (380 mg, 63% yield). 1H NMR (400 MHz, DMSO-d6): δ 11.46 (br s, 1H), 8.27-8.23 (m, 2H), 7.59 (td, J=8.3, 6.2 Hz, 1H), 7.47 (d, J=8.1 Hz, 1H), 7.42-7.37 (m, 1H). LCMS (Method C): RT=3.34 min, m/z: 303 [M+H+].
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
40 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[C:6]([NH2:9])[CH:5]=[CH:4][N:3]=1.[Cl:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:12]=1[C:13](Cl)=[O:14].C(N(CC)CC)C>O1CCOCC1>[Cl:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:12]=1[C:13]([NH:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[C:7]=1[F:8])=[O:14]

Inputs

Step One
Name
Quantity
293 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1F)N
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)F
Name
Quantity
300 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
60 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 μL
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)F
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with DCM
CUSTOM
Type
CUSTOM
Details
the resultant solid was triturated in diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NC2=C(C(=NC=C2)Cl)F)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.